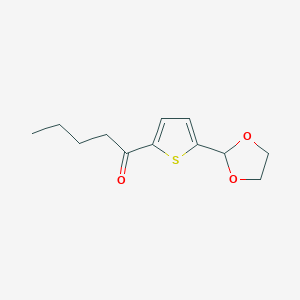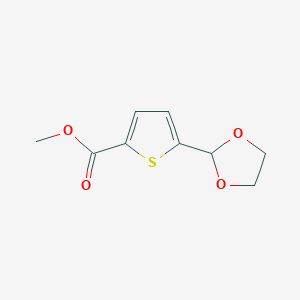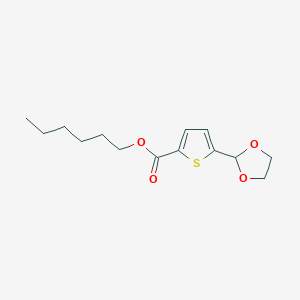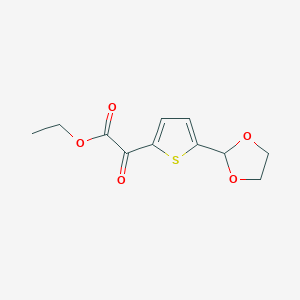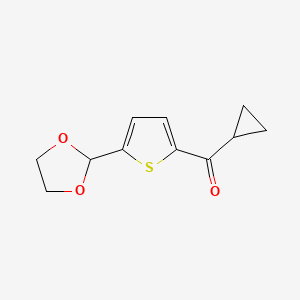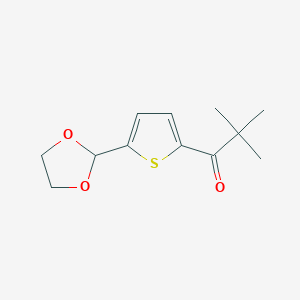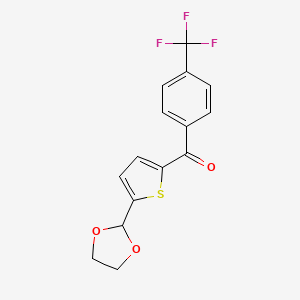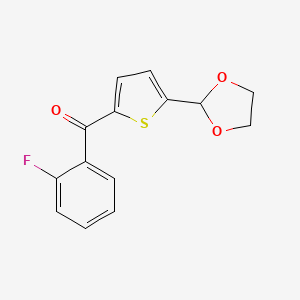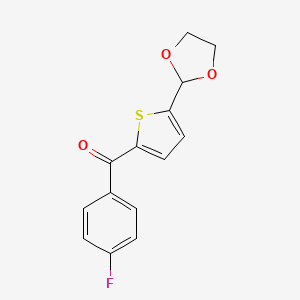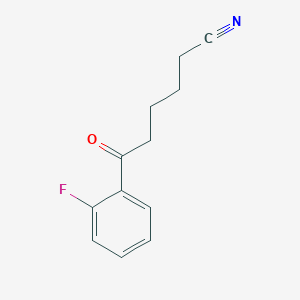
6-(2-氟苯基)-6-氧代己腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Fluorophenyl)-6-oxohexanenitrile is an organic compound characterized by the presence of a fluorophenyl group attached to a hexanenitrile backbone
科学研究应用
6-(2-Fluorophenyl)-6-oxohexanenitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
生化分析
Biochemical Properties
6-(2-Fluorophenyl)-6-oxohexanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 6-(2-Fluorophenyl)-6-oxohexanenitrile on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitochondrial function by acting as a mitochondrial uncoupler, thereby disrupting the coupling between electron transport and ATP synthesis . This can lead to increased mitochondrial respiration and energy expenditure, impacting cellular metabolism and energy balance.
Molecular Mechanism
At the molecular level, 6-(2-Fluorophenyl)-6-oxohexanenitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(2-Fluorophenyl)-6-oxohexanenitrile in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency. In in vitro and in vivo studies, it has been observed that the compound remains stable under certain conditions but may degrade over extended periods, leading to changes in its biological activity . Long-term exposure to this compound can result in alterations in cellular function and metabolic processes.
Dosage Effects in Animal Models
The effects of 6-(2-Fluorophenyl)-6-oxohexanenitrile vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there are threshold effects, where a specific dosage range is required to achieve the desired biological response without causing harm . Toxic effects at high doses may include cellular damage, organ dysfunction, and metabolic disturbances.
Metabolic Pathways
6-(2-Fluorophenyl)-6-oxohexanenitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which are responsible for its biotransformation . These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of 6-(2-Fluorophenyl)-6-oxohexanenitrile within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain tissues or organelles, influencing its localization and activity . The distribution of this compound can affect its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-(2-Fluorophenyl)-6-oxohexanenitrile plays a crucial role in its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it has been observed to localize in mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . The localization of this compound can determine its interactions with other biomolecules and its overall biological impact.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)-6-oxohexanenitrile typically involves the reaction of 2-fluorobenzaldehyde with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by a dehydration step to form the desired nitrile compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 6-(2-Fluorophenyl)-6-oxohexanenitrile may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
6-(2-Fluorophenyl)-6-oxohexanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.
作用机制
The mechanism by which 6-(2-Fluorophenyl)-6-oxohexanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological activity. The nitrile group may also play a role in modulating the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide: This compound shares the fluorophenyl group but has a different core structure, leading to distinct chemical and biological properties.
6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Another related compound with a fluorophenyl group, used in different research contexts.
Uniqueness
6-(2-Fluorophenyl)-6-oxohexanenitrile is unique due to its specific combination of a fluorophenyl group and a hexanenitrile backbone
属性
IUPAC Name |
6-(2-fluorophenyl)-6-oxohexanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPLDBDAPQGHKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642222 |
Source


|
| Record name | 6-(2-Fluorophenyl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-36-7 |
Source


|
| Record name | 6-(2-Fluorophenyl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

